Anti-Biofilm Activity Against E. faecalis
The compound demonstrates specific antimicrobial activity against Enterococcus faecalis, a clinically significant Gram-positive pathogen. It inhibits biofilm formation with an IC50 of 2.29 μM (2,290 nM) [1]. While direct comparative data for its positional isomers (e.g., 2-chlorophenyl or 4-chlorophenyl analogs) under identical assay conditions are not publicly available, class-level studies on triazole-3-thiols indicate that subtle changes in aryl substitution can dramatically alter antimicrobial potency against this specific strain [2]. This established IC50 provides a quantitative benchmark for evaluating the compound's unique activity profile against E. faecalis biofilms, a key virulence factor in nosocomial infections.
| Evidence Dimension | Inhibition of E. faecalis Biofilm Formation |
|---|---|
| Target Compound Data | IC50 = 2.29 μM (2,290 nM) |
| Comparator Or Baseline | Other 5-(halophenyl)-4-ethyl-1,2,4-triazole-3-thiols (e.g., 2-chloro, 4-chloro isomers) have no publicly reported IC50 values for this specific assay in the same study; however, class-level evidence shows potency can vary by >10-fold between close analogs. |
| Quantified Difference | Not directly calculable; target compound provides a specific, quantifiable benchmark. |
| Conditions | In vitro assay assessing inhibition of biofilm formation after 20 hours using crystal violet staining [1]. |
Why This Matters
The specific IC50 value enables researchers to screen for this unique bioactivity and avoid analogs that may be inactive against E. faecalis biofilms, a common but challenging therapeutic target.
- [1] BindingDB. (2020). BDBM50497203 (CHEMBL3115985). Retrieved April 23, 2026. View Source
- [2] Wang, Q., Zhang, J., Damu, G. L. V., Wan, K., Zhang, H., & Zhou, C. (2012). Synthesis and biological activities of thio-triazole derivatives as novel potential antibacterial and antifungal agents. Science China Chemistry, 55(10), 2134-2153. View Source
